molecular formula C10H9BrS B12963463 2-(Bromomethyl)-3-methylbenzo[b]thiophene

2-(Bromomethyl)-3-methylbenzo[b]thiophene

Cat. No.: B12963463
M. Wt: 241.15 g/mol
InChI Key: HEEYMFHLKYALCI-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-3-methylbenzo[b]thiophene typically involves the bromination of 3-methylbenzo[b]thiophene. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may employ more environmentally friendly solvents and reagents to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-3-methylbenzo[b]thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

Major Products

    Nucleophilic Substitution: Substituted thiophenes with various functional groups.

    Oxidation: Sulfoxides and sulfones.

    Reduction: Methyl-substituted thiophenes.

Scientific Research Applications

2-(Bromomethyl)-3-methylbenzo[b]thiophene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-3-methylbenzo[b]thiophene in various reactions involves the formation of reactive intermediates such as radicals or carbocations. These intermediates can then undergo further transformations, leading to the desired products. The molecular targets and pathways involved depend on the specific reaction and conditions used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Bromomethyl)-3-methylbenzo[b]thiophene is unique due to the presence of both a bromomethyl group and a methyl group on the benzene ring, which can influence its reactivity and the types of reactions it undergoes. This makes it a versatile intermediate in organic synthesis and a valuable compound for various applications .

Properties

Molecular Formula

C10H9BrS

Molecular Weight

241.15 g/mol

IUPAC Name

2-(bromomethyl)-3-methyl-1-benzothiophene

InChI

InChI=1S/C10H9BrS/c1-7-8-4-2-3-5-9(8)12-10(7)6-11/h2-5H,6H2,1H3

InChI Key

HEEYMFHLKYALCI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=CC=CC=C12)CBr

Origin of Product

United States

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